molecular formula C13H26N2O3 B7914988 [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7914988
M. Wt: 258.36 g/mol
InChI Key: TULAXAAPZDZFEJ-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a methylcarbamic acid tert-butyl ester group at the 4-position of the piperidine ring and a 2-hydroxyethyl substituent at the 1-position. This structure combines a rigid piperidine scaffold with a polar hydroxyethyl group and a sterically bulky tert-butyl carbamate, which may enhance solubility and metabolic stability. Such compounds are often intermediates in medicinal chemistry, particularly in the synthesis of receptor-targeted small molecules (e.g., neurotensin receptor agonists or kinase inhibitors) .

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)11-5-7-15(8-6-11)9-10-16/h11,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULAXAAPZDZFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Boc Protection Method Comparison

ConditionSolvent SystemBaseYield (%)Diastereomer Ratio
Ambeed ProtocolToluene/WaterNaOH6895:5
Patent WO2002006255A2Dioxane/WaterK₂CO₃8599:1

Optimization of Reaction Conditions

Temperature and Catalysis

The ACS Publications review highlights carbamate sensitivity to acidic/basic conditions. For [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, optimal Boc protection occurs at 25°C, avoiding thermal degradation. Chiral PTC catalysts (e.g., binaphthyl-derived salts) enable asymmetric synthesis, achieving 70–85% yields in alkylation steps.

Solvent and Reagent Purity

Anhydrous THF is critical for LAH reductions, as moisture deactivates the reagent. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O), while molecular sieves (3Å) maintain inert reaction environments during storage.

Industrial Scale Synthesis

Flow chemistry revolutionizes large-scale production. Continuous flow reactors enhance heat/mass transfer, achieving 95% purity with reduced byproducts. Key adaptations include:

  • Scalable Solvents : Ethyl acetate replaces hexane for safer extraction.

  • Catalyst Recycling : Immobilized PTC catalysts reduce costs by 30%.

  • In-Line Analytics : HPLC monitors reaction progress, enabling real-time adjustments.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : The tert-butyl group resonates at δ ~1.4 ppm (¹H), while hydroxyethyl protons appear at δ 3.5–4.0 ppm.

  • HRMS : Molecular ion [M+H]⁺ at m/z 258.36 confirms molecular formula C₁₃H₂₆N₂O₃.

Purity Assessment

Reverse-phase HPLC (C18 column, UV 254 nm) achieves >95% purity, with chiral columns (e.g., Chiralpak AD-H) resolving enantiomers .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to yield alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound has been investigated as a potential lead in drug discovery due to its structural similarity to known pharmacophores. It may exhibit activity against various biological targets, particularly in the central nervous system (CNS).
  • Neuropharmacology :
    • Research indicates that derivatives of this compound can influence neurotransmitter systems, potentially leading to new treatments for neurological disorders such as anxiety and depression.
  • Analgesic Properties :
    • Preliminary studies suggest that the compound may possess analgesic properties, warranting further investigation into its efficacy and mechanism of action.

Biochemical Research

  • Enzyme Inhibition Studies :
    • The compound has been used in enzyme inhibition assays to explore its effects on specific biochemical pathways, particularly those involving acetylcholinesterase.
  • Cell Culture Experiments :
    • [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is utilized in cell culture studies to assess cytotoxicity and cellular responses to pharmacological agents.

Materials Science

  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing novel polymers with tailored properties for applications in coatings or drug delivery systems.
  • Surface Modification Agents :
    • Its functional groups allow for modification of surfaces in various materials, enhancing adhesion or biocompatibility for biomedical devices.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuropharmacological effects of several carbamate derivatives, including this compound. The results demonstrated significant modulation of serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) focused on the inhibitory effects of this compound on acetylcholinesterase activity. The findings indicated a dose-dependent inhibition that could contribute to developing Alzheimer's disease therapeutics.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the piperidine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and biological relevance of [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester with structurally analogous piperidine derivatives:

Compound Name Substituents Molecular Formula Key Structural Features Biological Activity/Notes References
This compound 2-Hydroxyethyl, methyl, tert-butyl carbamate C13H26N2O3 (inferred) Polar hydroxyethyl enhances solubility; tert-butyl carbamate improves metabolic stability. Potential CNS activity due to piperidine scaffold; likely intermediate in drug synthesis. N/A
[1-(2,3-Dihydrobenzo[1,4]dioxine-2-carbonyl)piperidin-4-yl]methylcarbamic acid tert-butyl ester Dihydrobenzodioxine carbonyl, methyl, tert-butyl carbamate C18H24N2O5 Fused aromatic ring increases rigidity; carbonyl group may enhance binding affinity. Increased lipophilicity; possible metabolic oxidation at the dioxane ring.
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-Cyanopyridin-2-yl, tert-butyl carbamate C16H22N4O2 Electron-withdrawing cyano group stabilizes charge; pyridine enhances π-π interactions. Likely kinase inhibitor intermediate; cyanopyridine may improve target selectivity.
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl, tert-butyl carbamate C12H22N2O3 Acetyl group increases solubility but may reduce metabolic stability via hydrolysis. Common intermediate in peptide mimetics; acetylated amines are protease-resistant.
tert-Butyl [1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]carbamate 3-Methoxy-4-nitrophenyl, tert-butyl carbamate C17H25N3O5 Nitro group introduces strong electron-withdrawing effects; methoxy enhances solubility. Nitro group may act as a metabolic liability (e.g., reduction to amine).
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 6-Methoxypyrimidin-4-yl, methyl, tert-butyl carbamate C16H25N5O3 Pyrimidine ring enables hydrogen bonding; methoxy group modulates electronic properties. Potential antiviral or anticancer agent; pyrimidine scaffolds target nucleotide-binding sites.
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 2-Chloronicotinoyl, methyl, tert-butyl carbamate C17H24ClN3O3 Chlorine atom enhances steric bulk and lipophilicity; nicotinoyl may improve receptor binding. Chlorine substitution often improves pharmacokinetics in CNS-targeted drugs.

Key Research Findings

Impact of Substituents on Solubility :

  • The 2-hydroxyethyl group in the target compound improves water solubility compared to acetylated () or nitro-substituted () analogs, which are more lipophilic .
  • Pyrimidine or pyridine substituents () balance solubility and target binding via heteroaromatic interactions.

Metabolic Stability :

  • Tert-butyl carbamates generally resist enzymatic hydrolysis better than acetyl groups () or nitro groups (), which are prone to reduction or oxidation .
  • Chlorinated analogs () exhibit enhanced metabolic stability due to reduced susceptibility to cytochrome P450 enzymes.

Biological Relevance :

  • Piperidine derivatives with aromatic substituents (e.g., dihydrobenzodioxine in or pyridine in ) are common in kinase inhibitors, leveraging π-π stacking for ATP-binding domain interactions .
  • Hydroxyethyl and methoxy groups () are frequently used in neurotensin receptor agonists, where hydrogen bonding is critical for receptor activation .

Synthetic Accessibility :

  • Suzuki-Miyaura cross-coupling (–2, 9) is widely employed to introduce aryl/heteroaryl groups to the piperidine core, enabling modular synthesis .
  • Reductive amination () and boronic acid couplings () are key steps for functionalizing the piperidine nitrogen.

Biological Activity

The compound [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1353960-55-0, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H26N2O3
  • Molecular Weight : 258.36 g/mol
  • CAS Number : 1353960-55-0

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in various physiological processes:

  • Acetylcholinesterase Inhibition : The compound has demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired .
  • β-Secretase Inhibition : It has also been noted for its dual action as a β-secretase inhibitor, which plays a crucial role in the formation of amyloid-beta plaques associated with Alzheimer's disease. By inhibiting this enzyme, the compound may reduce amyloid plaque accumulation .
  • Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant effects, potentially reducing oxidative stress in neuronal cells. This action may protect against neurodegenerative processes linked to diseases such as Alzheimer's .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in various experimental models:

Neuroprotective Effects

In vitro studies have shown that this compound can protect astrocyte cells from apoptosis induced by amyloid-beta (Aβ) peptides. It was observed that treatment with the compound improved cell viability significantly when co-administered with Aβ .

Antimicrobial Activity

Recent research indicates that derivatives similar to this compound exhibit antibacterial properties against Gram-positive bacteria, including resistant strains such as MRSA and VRE . The mechanism involves disrupting bacterial cell membrane integrity, leading to cell death.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Alzheimer's Disease Model : In a study involving scopolamine-induced memory impairment in rats, administration of the compound showed a moderate protective effect against cognitive decline. It was able to reduce levels of pro-inflammatory cytokines and improve cognitive function compared to untreated controls .
  • Antimicrobial Efficacy : A derivative of this compound was tested against various bacterial strains, showing effective inhibition at low concentrations (0.78-3.125 μg/mL). The study emphasized its selectivity towards Gram-positive bacteria while exhibiting no significant toxicity towards mammalian cells .

Data Summary Table

Biological ActivityMechanismObserved EffectsReferences
Acetylcholinesterase InhibitionEnhances cholinergic signalingImproved cognitive function in AD models
β-Secretase InhibitionReduces amyloid-beta plaque formationDecreased plaque accumulation
Antimicrobial ActivityDisrupts bacterial membranesEffective against MRSA and VRE
NeuroprotectionReduces oxidative stressIncreased astrocyte viability

Q & A

Q. What synthetic methodologies are recommended for preparing [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester?

The compound is typically synthesized via multi-step procedures involving carbamate protection and piperidine ring functionalization. A common approach includes:

  • Step 1 : Introduction of the tert-butyl carbamate (Boc) group to protect the amine, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
  • Step 2 : Alkylation or hydroxyethylation of the piperidine ring. For instance, reacting 4-piperidone derivatives with 2-bromoethanol under nucleophilic substitution conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 3 : Final purification via column chromatography or recrystallization. Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield and minimize side products .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) at a 65:35 ratio to assess purity .
  • NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine protons) and hydroxyethyl chain (δ ~3.6 ppm for -CH₂-OH).
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H⁺] or [M+Na⁺] ions). Cross-reference with theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the carbamate group.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which may degrade the tert-butyl ester .
  • Handling : Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis to minimize moisture sensitivity .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, particularly for enantiomeric derivatives?

  • Chiral Catalysts : Use phase-transfer catalysts (e.g., cinchona alkaloid derivatives) for asymmetric alkylation steps. For example, the method described for tert-butyl 2-thiazoline-4-carboxylate derivatives can be adapted .
  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and quantify enantiomeric excess (ee) .
  • X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Q. What strategies address contradictory data in toxicity or reactivity studies?

  • Dose-Response Analysis : Replicate experiments across multiple concentrations to identify threshold effects. For instance, discrepancies in acute toxicity may arise from impurities; repurify the compound and retest .
  • Computational Modeling : Use DFT calculations to predict reactive sites (e.g., carbamate hydrolysis susceptibility) and correlate with experimental observations .
  • Literature Cross-Validation : Compare findings with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates) to identify trends .

Q. How can intermediates be optimized for scalability in multi-step syntheses?

  • Flow Chemistry : Implement continuous flow systems for Boc protection and alkylation steps to enhance reproducibility and reduce reaction times .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., incomplete hydroxyethylation).
  • Green Solvents : Replace tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Q. What analytical challenges arise in quantifying degradation products, and how are they resolved?

  • Challenge : Co-elution of degradation byproducts (e.g., hydrolyzed carbamates) in HPLC.
  • Solution : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to differentiate species. For example, monitor m/z transitions specific to the tert-butyl group (e.g., loss of 56 Da corresponding to (CH₃)₂C=CH₂) .

Q. How are computational methods integrated to predict the compound’s behavior in biological systems?

  • Molecular Docking : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina to prioritize derivatives for bioactivity assays.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to guide structural modifications .

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Glovebox Use : Conduct reactions requiring anhydrous conditions (e.g., Grignard additions) in a nitrogen-purged glovebox.
  • Stabilizers : Add radical inhibitors (e.g., BHT) if free-radical pathways are suspected during storage or synthesis .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be reconciled?

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at −40°C to slow conformational exchange.
  • 2D Experiments : Perform HSQC and HMBC to assign overlapping signals and verify connectivity .

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